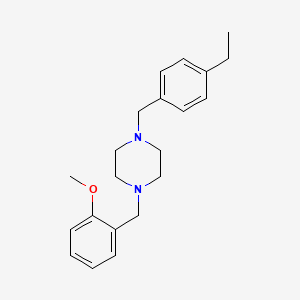
4-(1-naphthylmethyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-naphthylmethyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It is a versatile compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(1-naphthylmethyl)thiomorpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-naphthylmethyl)thiomorpholine have been studied in various biological systems. The compound has been shown to have antifungal and antibacterial activity against various microorganisms. It has also been shown to inhibit the growth of cancer cells in vitro. The compound has been shown to have a moderate toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1-naphthylmethyl)thiomorpholine in lab experiments include its versatility, ease of synthesis, and moderate toxicity profile. The compound can be used as a precursor for the synthesis of various thiomorpholine derivatives and metal complexes. It can also be used as a chiral auxiliary in asymmetric synthesis. However, the limitations of using the compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity.
Future Directions
There are several future directions for the study of 4-(1-naphthylmethyl)thiomorpholine. One potential direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of new synthetic methods for the preparation of 4-(1-naphthylmethyl)thiomorpholine and its derivatives could lead to the discovery of new compounds with novel biological activities.
Synthesis Methods
The synthesis of 4-(1-naphthylmethyl)thiomorpholine involves the reaction of 1-chloromethyl naphthalene with thiomorpholine in the presence of a base. The reaction yields 4-(1-naphthylmethyl)thiomorpholine as a white crystalline solid with a melting point of 95-97°C. The purity of the compound can be confirmed by NMR and HPLC analysis.
Scientific Research Applications
4-(1-naphthylmethyl)thiomorpholine has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various thiomorpholine derivatives. It has also been used as a ligand for the preparation of metal complexes. The compound has been evaluated for its antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
4-(naphthalen-1-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-8-10-17-11-9-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDYICWCXNQCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)



![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)

![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)

![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)